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Compound of Interest

Compound Name: 2,2,2',4'-Tetrachloroacetophenone

Cat. No.: B042897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2,2',4'-
trichloroacetophenone, a key intermediate in the synthesis of antifungal agents. This document
outlines the spectroscopic data, experimental protocols for its synthesis and purification, and its
role in relevant biological pathways.

Chemical Identity and Physical Properties

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone with the chemical formula
CsHsCIsO.[1] It is also known by several synonyms, including 2,4-dichlorophenacyl chloride
and w,2,4-trichloroacetophenone.[2] The compound is a solid at room temperature and is
incompatible with strong oxidizers and bases.[1]
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Property Value Reference
CAS Number 4252-78-2 [2]
Molecular Formula CsHsCIsO [1]
Molecular Weight 223.48 g/mol [11[2]
Appearance Yellow crystalline powder [1]

Melting Point 47-54 °C [1][2]
Boiling Point 130-135 °C at 4 mmHg [1112]
Solubility Insoluble in water [1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of 2,2',4'-trichloroacetophenone is achieved through a combination
of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted as experimental spectra were not publicly available.
Predictions are based on computational algorithms and provide an estimation of the chemical
shifts.

IH NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons
and the methylene protons of the chloroacetyl group.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.8 d 1H H-6'

~7.6 d 1H H-3'

~7.5 dd 1H H-5'

~4.8 S 2H -CH2CI

13C NMR (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

Chemical Shift (ppm) Assignment
~189 C=0

~138 C-1

~136 Cc-2'

~134 c-4

~131 C-6'

~130 C-5'

~128 Cc-3'

~46 -CHClI

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The major fragments observed in the mass spectrum of 2,2',4'-
trichloroacetophenone are summarized below.
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miz Relative Intensity Putative Fragment

173 Base Peak [C7H4CI20O]*

175 High Isotope peak of [C7H4Cl20]*+
145 Medium [CeH3Cl2]*

222 Low [M]* (Molecular lon)

Infrared (IR) Spectroscopy

Note: The following IR data is predicted as an experimental spectrum was not publicly
available. Predictions are based on computational algorithms and provide an estimation of the

vibrational frequencies.

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm~12) Vibrational Mode
~3100-3000 Aromatic C-H stretch
~1700 C=0 stretch (ketone)
~1600-1450 Aromatic C=C stretch
~850-800 C-Cl stretch

~750-700 C-H out-of-plane bend

Experimental Protocols
Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-

Crafts Acylation

This protocol describes the synthesis of 2,2',4'-trichloroacetophenone from 1,3-
dichlorobenzene and chloroacetyl chloride using a Lewis acid catalyst.

Materials:
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e 1,3-Dichlorobenzene

e Chloroacetyl chloride

e Anhydrous aluminum trichloride (AICI3)
e Dichloromethane (CH2Cl2)

e Ice

e Concentrated Hydrochloric Acid (HCI)

e Brine (saturated NaCl solution)

e Anhydrous sodium carbonate (Na2COs)
e Ethanol

Procedure:

e To a stirred mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum
trichloride (21.3 g, 0.16 mol), add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room
temperature. Control the addition rate to maintain the reaction temperature below 30 °C.

e Stir the mixture at 30 °C for 3 hours.

o Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing
concentrated hydrochloric acid (5 mL).

o Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).
e Wash the combined organic layers with brine (40 mL).
» Dry the organic phase over anhydrous sodium carbonate overnight.

« Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow
solid.
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Purification by Recrystallization

Procedure:

Dissolve the crude solid in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature to form crystals.

Cool the mixture in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold ethanol.

Dry the purified crystals under vacuum. This procedure should yield a white solid with a yield
of approximately 93.1%.[3]

Visualization of Key Processes
Chemical Structure
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Figure 2. Workflow for Structure Elucidation
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Figure 3. Synthesis of 2,2',4'-Trichloroacetophenone
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Figure 4. Mechanism of Action of Isoconazole

Isoconazole

inhibits

Lanosterol 14a-demethylase

(CYP51)

required for

Ergosterol Biosynthesis

I
:
maintains :disruption leads to

Fungal Cell Membrane
Integrity

Fungal Cell Death

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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